(R)-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol
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Overview
Description
®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol is a chiral compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its unique structure, featuring trifluoromethyl groups, imparts distinct chemical properties that make it useful in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This reduction can be catalyzed by whole cells of microorganisms such as Trichoderma asperellum or Lactobacillus kefir, which provide the necessary enzymes for the reaction . The reaction conditions often include the use of ethanol and glycerol as cosubstrates for cofactor recycling, with the reaction being carried out at 30°C and 200 rpm .
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol can be scaled up using recombinant Escherichia coli cells expressing the necessary enzymes. This method allows for high product concentration and productivity, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone.
Reduction: The compound can be reduced back to its alcohol form from the ketone.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include the corresponding ketones, reduced alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol is widely used in scientific research due to its role as a chiral building block in the synthesis of pharmaceuticals. It is particularly important in the production of neurokinin-1 receptor antagonists, such as aprepitant, which are used to treat chemotherapy-induced nausea and vomiting . Additionally, its unique chemical properties make it valuable in the development of new drugs and chemical probes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. In the case of neurokinin-1 receptor antagonists, the compound blocks the receptor, preventing the binding of substance P and thereby reducing nausea and vomiting .
Comparison with Similar Compounds
Similar Compounds
®-3,5-Bis(trifluoromethyl)phenyl]ethanol: A closely related compound used in similar applications.
®-3,5-Bis(trifluoromethyl)acetophenone: The precursor in the synthesis of ®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol.
Uniqueness
®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol is unique due to its chiral nature and the presence of both amino and trifluoromethyl groups. These features confer distinct chemical and biological properties, making it a versatile intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C10H9F6NO |
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Molecular Weight |
273.17 g/mol |
IUPAC Name |
(2R)-2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H9F6NO/c11-9(12,13)6-1-5(8(17)4-18)2-7(3-6)10(14,15)16/h1-3,8,18H,4,17H2/t8-/m0/s1 |
InChI Key |
IKDVCMONKGAXHP-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)[C@H](CO)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CO)N |
Origin of Product |
United States |
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